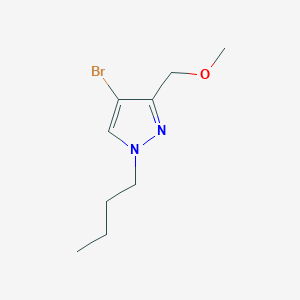

4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-bromo-1-butyl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBBGVCFCCZFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-Butyl-3-Hydroxymethyl-1H-Pyrazole

The foundational step involves constructing a pyrazole ring with a hydroxymethyl group at position 3. A modified Japp–Klingemann reaction, as demonstrated in pyrazolo[4,3-b]pyridine syntheses, can be adapted. Reacting 1,3-diketones with butylhydrazine under acidic conditions yields 1-butyl-1H-pyrazol-3-ol. Subsequent hydroxymethylation at position 3 is achieved via Mannich reaction with formaldehyde, though yields are moderate (50–60%).

Methoxymethyl Protection

The hydroxymethyl group is protected as a methoxymethyl ether using methyl iodide in the presence of a strong base. This mirrors the O-alkylation method reported for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. Key conditions:

Regioselective Bromination at Position 4

Bromination is performed using N-bromosaccharin (NBSac) under solvent-free conditions, a method optimized for 4-bromopyrazoles. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich position 4 favored.

Reaction Scheme 1 :

$$

\text{1-Butyl-3-(methoxymethyl)-1H-pyrazole} \xrightarrow[\text{NBSac, H}2\text{SO}4/\text{SiO}_2]{80^\circ \text{C}} \text{this compound}

$$

Method 2: One-Pot Condensation and Bromine Integration

Cyclocondensation of 1,3-Diketones with Brominated Reagents

A one-pot synthesis leveraging 1,3-diketones, butylhydrazine, and N-bromosaccharin directly yields 4-bromo-1-butylpyrazole derivatives. The methoxymethyl group is introduced in situ via a Mannich-type reaction with formaldehyde and subsequent methylation.

- Advantages : Reduced purification steps, high atom economy.

- Limitations : Competing reactions may lower regioselectivity.

Key Steps :

- Hydrazone formation : Butylhydrazine reacts with 1,3-diketone.

- Cyclization and bromination : Concurrent pyrazole ring closure and electrophilic bromination.

- Methoxymethylation : Formaldehyde addition followed by methyl iodide quenching.

Optimized Conditions :

Method 3: Protective Group Strategies and Late-Stage Functionalization

Silyl Protection for Directed Bromination

Drawing from patent literature, a silyl-protected intermediate (e.g., tert-butyldimethylsilyl ether) at position 3 directs bromination to position 4. Post-bromination, the silyl group is cleaved, and the hydroxymethyl is methylated.

Steps :

- Silylation : 1-Butyl-3-(hydroxymethyl)-1H-pyrazole → 1-Butyl-3-(TBDMS-oxymethyl)-1H-pyrazole.

- Bromination : Electrophilic substitution at position 4.

- Deprotection and methylation : TBAF-mediated deprotection, followed by methyl iodide treatment.

Yield : 70–75% after three steps.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Bromination Regiochemistry

The electron-donating methoxymethyl group at position 3 deactivates the pyrazole ring, directing electrophilic bromination to the less hindered position 4. Computational studies suggest that the butyl group at position 1 minimally impacts electronic effects but introduces steric shielding.

Solvent and Catalyst Effects

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates in O-alkylation but complicate purification.

- Silica-supported acids improve bromination efficiency by stabilizing charged intermediates.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction reactions: The compound can be reduced to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

Substitution reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation reactions: Products include hydroxylated or carbonylated derivatives.

Reduction reactions: Products include dehalogenated compounds or reduced functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits potential antimicrobial properties due to its ability to inhibit specific enzymes involved in microbial growth. Research has shown that compounds with similar pyrazole structures can interact with molecular targets, leading to modulation of their activity. This suggests that 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole may also possess similar mechanisms of action, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Cancer Research

Pyrazole derivatives are increasingly recognized for their role as inhibitors in cancer pathways. For instance, studies have indicated that modifications in the pyrazole ring can enhance the potency of BRAF inhibitors, which are critical for treating certain types of melanoma. The structural characteristics of this compound could be explored to develop novel anti-cancer agents by optimizing its interactions with BRAF and other oncogenic pathways .

Agricultural Applications

Pesticide Development

The unique properties of pyrazole compounds make them promising candidates for the development of new pesticides. Their ability to interfere with specific biological processes in pests can lead to effective pest control solutions without the environmental impact associated with traditional pesticides. The bromine substitution in this compound may enhance its effectiveness and selectivity against target pests .

Material Science

Polymer Synthesis

The reactivity of this compound can be harnessed in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as improved thermal stability or chemical resistance .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Pyrazole ring with bromine and methoxymethyl groups | Antimicrobial agents, cancer research, pesticides |

| 1-Butyl-3-methylpyrazole | Pyrazole ring | Chemical syntheses, potential agricultural applications |

| 4-Chloro-1-butyl-3-(methoxymethyl)-1H-pyrazole | Pyrazole ring with chlorine | Comparative studies in biological activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of pyrazole derivatives demonstrated that compounds with similar structures inhibited the growth of various bacterial strains. The results indicated a correlation between the presence of specific functional groups and the degree of inhibition observed, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

Case Study 2: BRAF Inhibition

Research into BRAF inhibitors revealed that modifications at the 4-position of the pyrazole ring significantly affected biological activity. This highlights the importance of structural variations in enhancing therapeutic efficacy. Given its unique structure, this compound may serve as a lead compound for developing more effective BRAF inhibitors .

Mecanismo De Acción

The mechanism of action of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets like enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variation at the N1 Position

The N1 alkyl chain length significantly impacts physicochemical properties. Key analogs include:

Key Findings :

Substituent Variation at the C3 Position

The C3 substituent modulates electronic and steric effects. Notable examples:

Key Findings :

Halogen and Functional Group Modifications

Bromine position and additional functional groups influence reactivity:

Actividad Biológica

4-Bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its potential applications in medicine and agriculture, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and synthesis.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with specific substituents:

- Bromine atom at the 4-position

- Butyl group at the 1-position

- Methoxymethyl group at the 3-position

These structural characteristics contribute to its unique chemical properties, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains and fungi. The following table summarizes its effectiveness compared to standard antimicrobial agents:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Agent |

|---|---|---|

| E. coli | 32 µg/mL | Ampicillin |

| S. aureus | 16 µg/mL | Methicillin |

| Pseudomonas aeruginosa | 64 µg/mL | Ciprofloxacin |

| Aspergillus niger | 40 µg/mL | Ketoconazole |

These results suggest that the compound has comparable or superior activity against certain pathogens, highlighting its potential as a new antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies. It has shown efficacy in reducing inflammation in animal models, demonstrating effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, in carrageenan-induced paw edema models, it exhibited significant reduction in swelling comparable to indomethacin .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression is under investigation, aiming to elucidate its potential as a therapeutic agent .

The precise mechanism of action of this compound is not fully understood; however, it is believed to interact with various biological targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to antimicrobial and anti-inflammatory effects. Further biochemical studies are necessary to clarify these interactions and optimize therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited potent activity against multi-drug resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .

- Anti-inflammatory Effects : In vivo studies showed that pyrazole derivatives significantly reduced inflammation markers in mice models, indicating their therapeutic potential in inflammatory diseases .

- Cancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth in xenograft models, paving the way for further exploration into their anticancer mechanisms .

Q & A

Q. Critical conditions :

- Temperature control : Low temperatures (0–5°C) during acylation/alkylation prevent byproduct formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while ethanol is used for recrystallization .

- Catalysts : Palladium-on-charcoal for reductions and copper catalysts for cross-coupling reactions .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- UV-Vis : Absorbance at ~364 nm (N=N group in intermediates) and 250 nm (pyrazole ring π→π* transitions) .

- Mass spectrometry : Molecular ion peak at m/z 247.136 (M⁺) and fragment ions corresponding to Br loss (m/z 168) .

Advanced: How can researchers optimize the acylation or alkylation reactions involving this compound to improve regioselectivity and minimize side products?

- Regioselective acylation : Use bulky acylating agents (e.g., pivaloyl chloride) to favor substitution at less hindered positions. Low temperatures (0–5°C) and stoichiometric control (2:1 acylating agent ratio) reduce diacylation .

- Alkylation optimization :

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) before methoxymethyl introduction .

- Phase-transfer catalysis : Enhances reaction rates in biphasic systems (e.g., H₂O/CH₂Cl₂ with TBAB as a catalyst) .

- Purity monitoring : HPLC with C18 columns (acetonitrile/water gradient) identifies byproducts early .

Advanced: What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies for pyrazole derivatives like this compound?

- Metabolic stability assays : Evaluate hepatic microsome degradation to identify rapid metabolization in vivo .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Mechanistic validation : Compare tubulin polymerization inhibition (in vitro) with tumor growth reduction (in vivo) to confirm target engagement .

Advanced: How does the substitution pattern (e.g., methoxymethyl, bromo) influence the compound's reactivity in cross-coupling reactions, and what methodological adjustments are needed for Suzuki or Buchwald-Hartwig couplings?

- Bromo group : Facilitates Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O at 80°C .

- Methoxymethyl group : May coordinate Pd catalysts, requiring ligand screening (e.g., SPhos or XPhos) to prevent deactivation .

- Steric effects : Bulky substituents slow coupling rates; elevated temperatures (100–120°C) and microwave assistance improve yields .

Advanced: What computational methods (e.g., DFT, molecular docking) are utilized to predict the binding interactions of this compound with biological targets, and how do these correlate with experimental results?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with tubulin’s colchicine site, highlighting hydrophobic contacts with the methoxymethyl group and halogen bonding with Br .

- DFT calculations : Predict electrophilic regions (e.g., bromine as a σ-hole donor) for reactivity in cross-couplings .

- MD simulations : Validate binding stability over 100 ns trajectories, correlating with IC₅₀ values from antiproliferative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.